2,2'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol
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Overview
Description
2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a phenyl group and two ethanolamine moieties. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol typically involves the reaction of 6-phenyl-1,3,5-triazine-2,4-diamine with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or 1,4-dioxane, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: A triazine derivative with similar structural features but lacking the ethanolamine moieties.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Another triazine derivative with chlorine substituents instead of amino groups.
Uniqueness
2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is unique due to the presence of both the triazine ring and the ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
52298-72-3 |
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Molecular Formula |
C15H21N5O2 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
2-[[4-[2-hydroxyethyl(methyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C15H21N5O2/c1-19(8-10-21)14-16-13(12-6-4-3-5-7-12)17-15(18-14)20(2)9-11-22/h3-7,21-22H,8-11H2,1-2H3 |
InChI Key |
YPTIEAZIZBXAFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=N1)C2=CC=CC=C2)N(C)CCO |
Origin of Product |
United States |
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